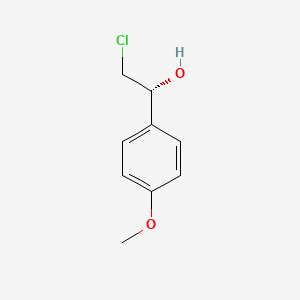

(R)-2-Chloro-1-(4-methoxyphenyl)ethanol

説明

“®-2-Chloro-1-(4-methoxyphenyl)ethanol” is a derivative of “1-(4-Methoxyphenyl)ethanol” which is also known as “®-MOPE, 4-Methoxyphenethyl alcohol, 1-(4-methoxyphenyl)ethanol”. It is formed during the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone (MOAP) using immobilized Trigonopsis variabilis AS2 .

Synthesis Analysis

The synthesis of “®-2-Chloro-1-(4-methoxyphenyl)ethanol” can be achieved through the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone (MOAP) using Saccharomyces uvarum as a biocatalyst . The reaction conditions including pH, incubation temperature, time, and agitation level can be optimized to achieve higher conversion and enantiomeric excess .Molecular Structure Analysis

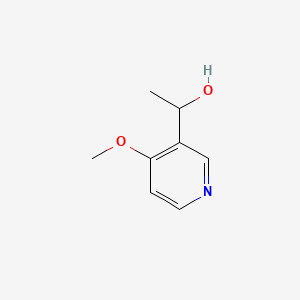

The molecular structure of “1-(4-Methoxyphenyl)ethanol” consists of a benzene ring with a methoxy group (OCH3) and an ethanol group (CH2CH2OH) attached to it . The most stable conformer was found to have the OH group directed toward the π electron system of the benzene ring .Chemical Reactions Analysis

The bioreduction of 4-methoxyacetophenone efficiency was importantly affected by the quadratic and linear effects of experimental design parameters . The biocatalysts provide a clean and ecofriendly way to perform chemical reactions under mild conditions and high selectivity for the substrate .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methoxyphenyl)ethanol” include a molecular weight of 152.190 Da, a boiling point of 334-336 °C, a melting point of 26-28 °C, and a density of 1.058±0.06 g/cm3 .科学的研究の応用

It serves as an intermediate in the synthesis of antihistamines such as diphenhydramine hydrochloride and loratadine. Biocatalytic production of its enantiomer, (S)-1-(4-methoxyphenyl)ethanol, using Lactobacillus senmaizuke, has been optimized, achieving over 99% conversion and enantiomeric excess (Kavi, Özdemir, Dertli, & Şahin, 2021).

It can be synthesized with high enantioselectivity using biocatalysis. For instance, a study demonstrated the synthesis of the (R)-enantiomer of 1-(4-methoxyphenyl)ethanol with enhanced enantiomeric excesses through lipase-mediated kinetic resolutions (Brown, Davies, & Sousa, 1993).

The compound plays a role in stereoselective syntheses, such as in the preparation of Ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in the synthesis of pharmacologically valuable products like L-carnitine (Kluson et al., 2019).

Its synthesis can be improved in various reaction systems, such as ionic liquid-containing co-solvent systems and biphasic systems, which affect the catalytic performance of biocatalysts (Lou Wenyong, 2011).

The compound's synthesis is also relevant in the context of ethanol production from syngas, where Rh-based catalysts are used for catalyzing the synthesis, and understanding the reaction mechanism is crucial for designing better catalysts (Choi & Liu, 2009).

Resolution of racemic 1-(4-methoxyphenyl) ethanol using immobilized lipase has been investigated, demonstrating high substrate tolerance and excellent enantioselectivity (Wang et al., 2020).

The compound has been used as a chiral intermediate in the synthesis of Miconazole, an antifungal agent. A bacterial strain capable of highly stereoselective biocatalysis was identified for this purpose (Miao, Liu, He, & Wang, 2019).

Safety and Hazards

将来の方向性

The future directions for “®-2-Chloro-1-(4-methoxyphenyl)ethanol” could involve further optimization of the biocatalytic production process, as well as exploration of its potential applications in the synthesis of various drug intermediates . The discovery of new biocatalysts, able to produce optically pure compounds in an economic way and under mild conditions, is an issue of great interest .

作用機序

Target of Action

®-2-Chloro-1-(4-methoxyphenyl)ethanol, also known as ®-MOPE, is a chiral compound that has been used in the synthesis of various drug intermediates . .

Mode of Action

It is known that the compound is formed during the biocatalytic anti-prelog enantioselective reduction of 4-methoxyacetophenone (moap) using immobilized trigonopsis variabilis as2 . This suggests that the compound may interact with its targets through a reduction mechanism.

Biochemical Pathways

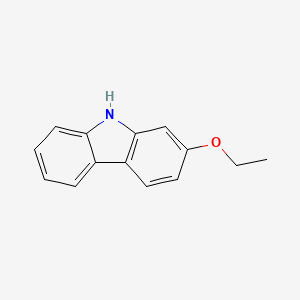

It is known that (s)-mope can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response . This suggests that the compound may affect pathways related to allergic responses.

Result of Action

It is known that (s)-mope can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response . This suggests that the compound may have effects related to the mitigation of allergic responses.

生化学分析

Biochemical Properties

®-2-Chloro-1-(4-methoxyphenyl)ethanol may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of ®-2-Chloro-1-(4-methoxyphenyl)ethanol vary with different dosages in animal models

Transport and Distribution

It is hypothesized that it could interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It is hypothesized that it could have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

(1R)-2-chloro-1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDKUPFFQWYOHD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659601 | |

| Record name | (1R)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186345-05-1 | |

| Record name | (1R)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trifluoro-1-[(3R)-3-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B575220.png)

![N-[1-(4-Cyanophenyl)ethyl]acetamide](/img/structure/B575234.png)

![3-[(Triethylsilyl)(trimethylsilyl)methyl]pyridine](/img/structure/B575241.png)